Ethyl 2-(2-bromomethylphenoxy)propionate
Description
Ethyl 2-(2-bromomethylphenoxy)propionate is a brominated aromatic propionate ester characterized by a phenoxy group substituted with a bromomethyl moiety at the ortho position and an ethyl propionate side chain. For instance, Ethyl 2-(4-bromomethylphenyl)propionate (a para-substituted analog) is a key intermediate in synthesizing Loxoprofen, a nonsteroidal anti-inflammatory drug (NSAID) . The bromomethyl group in such compounds facilitates nucleophilic substitution reactions, making them valuable in medicinal chemistry.
Properties
CAS No. |
74225-90-4 |
|---|---|
Molecular Formula |
C12H15BrO3 |
Molecular Weight |
287.15 g/mol |
IUPAC Name |
ethyl 2-[2-(bromomethyl)phenoxy]propanoate |
InChI |
InChI=1S/C12H15BrO3/c1-3-15-12(14)9(2)16-11-7-5-4-6-10(11)8-13/h4-7,9H,3,8H2,1-2H3 |
InChI Key |
VJOIXAALPHWLCK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=CC=C1CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs
a. Ethyl 2-(4-Bromomethylphenyl)propionate
- Structure: Features a bromomethyl group at the para position of the phenyl ring instead of the ortho-phenoxy group.
- Applications : Intermediate in Loxoprofen synthesis .
- Synthesis : Prepared via Friedel-Crafts alkylation followed by bromination (70% yield) .
b. Fenoxaprop-ethyl (Ethyl 2-[4-[(6-chlorobenzoxazol-2-yl)oxy]phenoxy]propionate)
- Structure: Contains a benzoxazol substituent on the phenoxy ring.
- Applications : Herbicide used to control grassy weeds .
- Comparison : The benzoxazol group enhances herbicidal activity, whereas the bromomethyl group in the target compound may prioritize pharmaceutical utility.
c. 2-Phenoxyethyl Propanoate
- Structure: Lacks the bromomethyl group, featuring only a phenoxy-ethyl propionate backbone.
- Properties : Lower molecular weight (208.26 g/mol) and higher volatility due to reduced halogen content .
- Reactivity : Less prone to substitution reactions compared to brominated analogs.
Halogenated Propionate Esters
a. Ethyl 2-Chloro-3-[4-(2-methyl-2-phenylpropyloxy)phenyl]propionate
- Structure : Chlorine substituent instead of bromine.
- Applications : Antihyperlipidemic drug (AL-294) with poor bioavailability in oil formulations but improved absorption in emulsions .
- Comparison : Bromine’s larger atomic size may enhance leaving-group ability in substitution reactions compared to chlorine.
b. Ethyl 2-(Methyldithio)propionate
- Structure : Replaces bromine with a methyldithio group (-S-S-CH3).
- Applications : Flavoring agent in baked goods and seasonings .
- Key Difference : The dithio group introduces sulfur-based reactivity, diverging from bromine’s role in electrophilic substitutions.
Physicochemical and Functional Properties
| Property | Ethyl 2-(2-Bromomethylphenoxy)propionate (Inferred) | Ethyl 2-(4-Bromomethylphenyl)propionate | Fenoxaprop-ethyl |
|---|---|---|---|
| Molecular Weight | ~287.1 g/mol (estimated) | 255.1 g/mol | 399.8 g/mol |
| Polarity | Moderate (due to phenoxy oxygen) | Low (phenyl backbone) | High (benzoxazol) |
| Stability | Sensitive to hydrolysis (ester + Br) | Stable in dry conditions | Stable in formulations |
| Applications | Pharmaceutical intermediate | NSAID synthesis | Herbicide |
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